Cas no 175673-63-9 (9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI))

9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI) structure
175673-63-9 structure
Product Name:9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI)
CAS No:175673-63-9
MF:C9H7ClN2S
MW:210.683279275894
CID:223824
PubChem ID:737890
Update Time:2025-04-19

9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI)
    • 3-(4-chlorophenyl)-1H-imidazole-2-thione
    • 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
    • 1-(4-Chlorophenyl)-1H-imidazole-2(3H)-thione
    • 1-(4-chlorophenyl)-1H-imidazole-2-thiol
    • 1-(4-chlorophenyl)-2,3-dihydro-1h-imidazole-2-thione
    • chlorophenylimidazolethiol
    • F2147-0321
    • 1-(4-chlorophenyl)-4-imidazoline-2-thione
    • cid_737890
    • AKOS001084896
    • CS-0222960
    • HMS2717K12
    • 5J-901
    • FT-0676412
    • 1-(4-chloro-phenyl)imidazole-2-thione
    • 1-(4-chlorophenyl)imidazolidine-2-thione
    • A811655
    • 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione #
    • BDBM80236
    • 17452-12-9
    • 2H-Imidazole-2-thione, 1-(4-chlorophenyl)-1,3-dihydro-
    • CHEMBL1575781
    • 175673-63-9
    • Z57043494
    • AKOS016001130
    • 1-(4-Chlorophenyl)imidazoline-2-thione
    • EN300-11336
    • 1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione, AldrichCPR
    • AB00608934-02
    • MFCD00665199
    • HMS1775G11
    • Imidazole-2(1H)-thione, 1-(4-chlorophenyl)-1,3-dihydro-
    • 1-(4-chlorophenyl)imidazole-2-thiol
    • J-503271
    • MLS001007918
    • SMR000352766
    • 1H-Imidazole-2(3H)-thione, 1-(4-chlorophenyl)-
    • 1-(4-chlorophenyl)-2-mercaptoimidazole
    • DTXSID90353294
    • SCHEMBL6609392
    • Argenteanone A
    • NSC-691538
    • 9, 21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)-
    • NCI60_032849
    • CHEMBL1995402
    • NSC691538
    • Inchi: 1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
    • InChI Key: QJWMVYCYPCPSKK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C=CNC1=S

Computed Properties

  • Exact Mass: 470.34
  • Monoisotopic Mass: 470.34
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 2
  • Complexity: 934
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • PSA: 66.76000
  • LogP: 5.65510

9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy-, (21S,22S,23S)- (9CI) Related Literature

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm